molecular formula C6H4BrN3OS B2558103 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one CAS No. 2090447-26-8

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B2558103
CAS No.: 2090447-26-8
M. Wt: 246.08
InChI Key: RRHWUMAAQLCACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno-pyrimidine core structure with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

    Potassium t-butoxide: Used as a base in cyclocondensation reactions.

    Aryl nitriles: Reactants in the formation of the thieno-pyrimidine core.

Major Products

The major products formed from these reactions include various substituted thieno-pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one can be compared to other thieno-pyrimidine derivatives, such as:

  • 2-Amino-7-chlorothieno[3,2-D]pyrimidin-4(1H)-one
  • 2-Amino-7-fluorothieno[3,2-D]pyrimidin-4(1H)-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it unique and potentially more reactive in substitution reactions compared to its chloro and fluoro counterparts .

Properties

IUPAC Name

2-amino-7-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c7-2-1-12-4-3(2)9-6(8)10-5(4)11/h1H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHWUMAAQLCACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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